Carbamate vs. Free Acid: ABHD6 Inhibitory Potency and Selectivity
The carbamate derivative JZP-430, built on the same morpholino-thiadiazol-oxy core but replacing the acetic acid with a cyclooctyl(methyl)carbamate, acts as a potent, irreversible inhibitor of human ABHD6. This highlights the critical functional difference between a metabolite intermediate and a designed inhibitor. The target compound itself is not reported as a potent ABHD6 inhibitor [1].
| Evidence Dimension | ABHD6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not reported as a potent inhibitor |
| Comparator Or Baseline | JZP-430: IC50 = 44 nM |
| Quantified Difference | Functional change from metabolite/intermediate to potent inhibitor upon derivatization |
| Conditions | Lysates of HEK293 cells transiently expressing human ABHD6 |
Why This Matters
This demonstrates that the free acid form is not a direct substitute for carbamate derivatives in ABHD6-targeting studies; its value is as a synthetic intermediate or analytical standard.
- [1] Patel, J. Z., et al. (2015). Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors. ChemMedChem, 10(2), 253-65. PMID: 25504894. View Source
